Iodoalphionic acid
Overview
Description
Iodoalphionic Acid, also known as Pheniodol, Coletrast, Priodax, Dikol, Iodobil, Jodobil, Biliognost, Tenicid, and Biliselectan, is an organic compound with the molecular formula C15H12I2O3 . It has a molecular weight of 494.07 .
Synthesis Analysis
Iodoalphionic Acid is prepared by iodinating b- (4-hydroxyphenyl)-a-phenylpropionic acid with iodine in an aqueous solution of alkali iodide in the presence of NH3 or with iodine in acetic anhydride as the iodinating agent .
Molecular Structure Analysis
The molecular structure of Iodoalphionic Acid is represented by the InChI string: InChI=1S/C15H12I2O3/c16-12-7-9 (8-13 (17)14 (12)18)6-11 (15 (19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2, (H,19,20) .
Physical And Chemical Properties Analysis
Iodoalphionic Acid appears as a faintly yellowish powder . It is insoluble in water but soluble in alcohol, ether, alkali carbonate, and alkali hydroxide solutions . It is slightly soluble in benzene and chloroform . It forms a water-soluble disodium salt .
Scientific Research Applications
Environmental Impact and Detection
Iodoacid compounds, including iodoalphionic acid, have been identified as byproducts of water disinfection processes. These compounds emerge particularly in drinking water treated with chloramines, originating from source water with high bromide/iodide concentrations. Research has shown that iodoacetic acid, a compound similar to iodoalphionic acid, and other iodoacids present significant cytotoxicity and genotoxicity in bacterial and mammalian cells, suggesting that these compounds could pose considerable environmental and health risks when present in drinking water (Plewa et al., 2004).
Medical Imaging Applications
Iopamidol, a compound related to iodoalphionic acid, has found extensive use as a contrast agent in medical imaging, particularly in X-ray and CT scans. Recent studies have explored the potential of iopamidol in MRI applications, where its chemical properties can be leveraged for pH mapping of kidneys, showcasing the versatility of iodinated compounds in diagnostic imaging (Longo et al., 2011).
Biomedical Research
The cytotoxicity and genotoxicity of iodinated disinfection by-products, including iodoacids, have been extensively studied for their impact on mammalian cells. These studies are crucial for understanding the potential health risks associated with exposure to iodinated compounds in drinking water. Research has highlighted the need for further investigation into the occurrence and effects of these compounds to assess their environmental and health implications adequately (Richardson et al., 2008).
Synthesis and Chemical Applications
Iodinated compounds, including those derived from iodoalphionic acid, are pivotal in organic synthesis. The chemistry of polyvalent iodine compounds, for instance, has seen significant interest due to their oxidizing properties and environmental friendliness. These compounds are utilized in various synthetic applications, including oxidative transformations and catalysis, underscoring the importance of iodine in advancing synthetic methodologies (Zhdankin & Stang, 2008).
properties
IUPAC Name |
3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O3/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10/h1-5,7-8,11,18H,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYIXZSIKOYSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046131 | |
Record name | Iodoalphionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoalphionic acid | |
CAS RN |
577-91-3 | |
Record name | Iodoalphionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodoalphionic acid [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodoalphionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404169 | |
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Record name | Iodoalphionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Iodoalphionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IODOALPHIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060B6580LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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